molecular formula C11H15NO B2967088 (2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine CAS No. 2248188-55-6

(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine

Cat. No. B2967088
CAS RN: 2248188-55-6
M. Wt: 177.247
InChI Key: STONEOMHLDVACA-QMMMGPOBSA-N
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Description

(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine, also known as DBF, is a chemical compound that has gained attention in recent years due to its potential use in scientific research.

Mechanism of Action

(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine works by inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, (2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine can help alleviate symptoms of depression and anxiety.
Biochemical and physiological effects:
(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine has been shown to have a number of biochemical and physiological effects. In addition to its SSRI activity, it has been found to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy are not well understood.

Future Directions

There are a number of potential future directions for research on (2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine. One area of interest is the development of new antidepressant drugs based on its SSRI activity. Another area of interest is the study of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the safety and efficacy of (2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine in humans.

Synthesis Methods

(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzofuran with 2-bromo-1-phenylethanone, followed by reduction with sodium borohydride and subsequent reductive amination. The resulting product is a white crystalline solid with a melting point of 120-124°C.

Scientific Research Applications

(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that (2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine can act as a selective serotonin reuptake inhibitor (SSRI) and can modulate the activity of serotonin receptors. This makes it a promising candidate for the development of new antidepressant drugs.

properties

IUPAC Name

(2R)-2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STONEOMHLDVACA-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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